2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-methylsulfanylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPJHFKIGWANKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-88-4 | |
| Record name | 4-(Methylthio)phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1991-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid
The controlled, three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in determining its biological activity. For this compound, also known as p-methylthiophenylalanine, achieving a specific stereoisomer is often essential for its intended application. This has driven the development of various stereoselective synthetic methods.
Enzymes, as natural catalysts, offer a high degree of stereoselectivity, making them valuable tools in the synthesis of chiral molecules. Chemoenzymatic and biocatalytic methods leverage this property to produce enantiomerically pure forms of this compound.
One notable approach involves the use of D-threonine aldolase (B8822740) for the stereoisomeric enrichment of related compounds like 2-amino-3-hydroxy-3-phenylpropionic acids. This enzyme can selectively act on one enantiomer in a racemic mixture, allowing for the separation and isolation of the desired stereoisomer with high enantiomeric excess. For instance, racemic D,L-threo 2-amino-3-hydroxy-3-(4-methylthiophenyl)propionic acid can be treated with D-threonine aldolase to yield L-threo 2-amino-3-hydroxy-3-(4-methylthiophenyl)propionic acid with an enantiomeric excess of no less than 98%. google.com
Another powerful biocatalytic tool is the use of transaminases. These enzymes can catalyze the asymmetric amination of a keto acid precursor, directly introducing the chiral amine group with high stereocontrol. This method is advantageous due to its potential for high efficiency and environmentally friendly reaction conditions. The enzyme 4-oxalocrotonate tautomerase (4-OT) has also been explored for its versatility in catalyzing various carbon-carbon bond-forming reactions, which can be applied to the synthesis of precursors for chiral amino acids. nih.gov
Table 1: Comparison of Biocatalytic Methods
| Enzyme Class | Precursor Type | Key Advantage |
| Aldolase | Racemic amino acid derivative | High enantiomeric excess of the desired product. google.com |
| Transaminase | Keto acid | Direct asymmetric amination. |
| Tautomerase | Varies | Versatile C-C bond formation. nih.gov |
Traditional organic synthesis provides a robust and flexible platform for constructing complex molecules like this compound. These multi-step strategies often rely on the use of protecting groups to temporarily mask reactive functional groups, allowing for selective transformations at other parts of the molecule. utdallas.edu
A common strategy involves the construction of the carbon skeleton followed by the stereoselective introduction of the amino and carboxylic acid functionalities. Protecting groups for the amino group, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), are frequently employed. These groups are stable under a variety of reaction conditions but can be selectively removed at the appropriate stage of the synthesis. utdallas.eduresearchgate.net
For example, the synthesis could start from a commercially available chiral precursor, ensuring the desired stereochemistry from the outset. Alternatively, an asymmetric reaction, such as a catalytic asymmetric hydrogenation or an asymmetric alkylation, can be used to establish the chiral center. The choice of protecting groups is crucial to the success of the synthesis, as they must be orthogonal, meaning that one can be removed without affecting the others. utdallas.edu
The formation of the 4-(methylsulfanyl)phenyl group is a key step in the synthesis of this amino acid. While traditional methods exist, the development of novel catalytic systems offers improved efficiency, selectivity, and milder reaction conditions.
Recent research has focused on the use of transition metal catalysts, such as copper, for the coupling of aryl halides with thiols. nih.gov For instance, specific heterogeneous copper catalysts have been successfully used for the coupling of 4-substituted aryl bromides with thiols, a reaction that can be challenging due to the low reactivity of the aryl bromides. nih.gov
Another innovative approach involves the S-S bond exchange reaction of symmetrical disulfides promoted by trifluoromethanesulfonic acid (TfOH) under metal-free conditions. This method allows for the efficient synthesis of unsymmetrical disulfides, which can be precursors to the desired 4-(methylsulfanyl)phenyl moiety. acs.org
Functionalization and Derivatization of this compound
Modifying the structure of this compound through functionalization and derivatization is a powerful strategy to explore its biological activity and develop new applications.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of the this compound molecule, researchers can identify key structural features responsible for its effects. mdpi.comnih.gov
Modifications can be made to the amino group, the carboxylic acid, the phenyl ring, or the methylsulfanyl group. For example, the amino group can be acylated or alkylated to produce a range of amides and secondary or tertiary amines. The carboxylic acid can be converted to esters, amides, or other functional groups. Substituents can be introduced onto the phenyl ring to probe the effects of electronics and sterics on activity. The sulfur atom can also be oxidized to a sulfoxide (B87167) or sulfone, or the methyl group can be replaced with other alkyl or aryl groups. rsc.org
Table 2: Examples of Functionalization for SAR Studies
| Modification Site | Example Derivative | Potential Information Gained |
| Amino Group | N-acetyl derivative | Role of the free amine in binding. rsc.org |
| Carboxylic Acid | Methyl ester | Importance of the acidic proton. nih.gov |
| Phenyl Ring | Introduction of a nitro group | Electronic effects on activity. mdpi.com |
| Methylsulfanyl Group | Oxidation to sulfone | Impact of sulfur oxidation state. |
Solid-phase synthesis (SPPS) is a powerful technique that allows for the efficient, stepwise assembly of peptides and related molecules on a solid support. nih.govejbiotechnology.info Incorporating unnatural amino acids like this compound into peptide chains can lead to the development of peptidomimetics with enhanced properties, such as increased stability, bioavailability, and specific biological activities. researchgate.netmdpi.org
In SPPS, the amino acid, with its amino group protected (commonly with Fmoc), is activated and coupled to a growing peptide chain that is covalently attached to a resin. The protecting group is then removed, and the next amino acid is added. This cycle is repeated until the desired sequence is obtained. The use of an orthogonal protecting group strategy is essential for the successful synthesis of complex peptidomimetics. researchgate.netsemanticscholar.org
Green Chemistry Principles in the Synthesis of Organosulfur Amino Acid Derivatives
The application of green chemistry principles to the synthesis of organosulfur amino acid derivatives, including this compound, is a pivotal area of research aimed at reducing the environmental impact of chemical processes. These principles focus on the use of renewable resources, the reduction of waste, and the utilization of catalytic and biodegradable reagents.
A significant advancement in this field is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. For instance, the chemoenzymatic synthesis of S-aryl-L-cysteine derivatives has been successfully demonstrated using tryptophan synthase. This method utilizes L-serine and a corresponding thiol as substrates to produce the desired S-aryl-L-cysteine. Research has shown that recombinant tryptophan synthase from E. coli can efficiently catalyze the synthesis of S-phenyl-L-cysteine from thiophenol and L-serine, achieving high yields and optical purity. In a scaled-up process, the conversion rate of L-serine reached 97.1%, with a final product concentration of 38.6 g/L.
Another key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Enzymatic syntheses often exhibit high atom economy. For example, a multi-enzymatic system for the production of D-2-aminobutyric acid from L-threonine demonstrates excellent atom economy, with a yield of over 90% and an enantiomeric excess of over 99%. While not the target molecule, this exemplifies the potential of enzymatic cascades in achieving highly efficient and waste-minimizing syntheses of amino acids.
Furthermore, photocatalysis has emerged as a powerful green tool for the synthesis of S-aryl-cysteine derivatives. Visible-light-mediated arylation of cysteine using eosin (B541160) Y as a metal-free photocatalyst and aryldiazonium salts as arylating agents provides a mild and efficient route to these compounds. This method has been successfully applied to a broad range of cysteine derivatives and dipeptides, demonstrating its versatility. nih.gov The reaction can be significantly accelerated in a microflow reactor, which also allows for the in situ formation of the diazonium salts, enhancing safety and efficiency. nih.gov
Detailed research findings on the enzymatic synthesis of S-aryl-L-cysteine derivatives highlight the potential for producing compounds structurally similar to this compound. The following table summarizes the results from a study on the chemoenzymatic synthesis of S-phenyl-L-cysteine using tryptophan synthase.
Table 1: Chemoenzymatic Synthesis of S-phenyl-L-cysteine
| Parameter | Value |
|---|---|
| Enzyme | Recombinant Tryptophan Synthase |
| Substrates | L-serine, Thiophenol |
| pH | 9.0 |
| Temperature | 40°C |
| Additive | 0.02% Triton X-100 |
| L-serine Conversion Rate | 97.1% |
| Final Product Concentration | 38.6 g/L |
| Purity | > 99.9% |
| Total Yield | 81.3% |
Data from a study on the synthesis of S-phenyl-L-cysteine, a structurally related compound. researchgate.netnih.gov
The following table presents data from a study on the visible-light-mediated arylation of N-Ac-L-cysteine-OMe with various aryldiazonium salts, demonstrating the scope of this green methodology for creating C-S bonds.
Table 2: Visible-Light-Mediated Arylation of a Cysteine Derivative
| Entry | Aryl Diazonium Salt Precursor | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 3a | 75 |
| 2 | 4-Fluoroaniline | 3b | 65 |
| 3 | 4-Chloroaniline | 3c | 78 |
| 4 | 4-Bromoaniline | 3d | 79 |
| 5 | 4-Iodoaniline | 3e | 35 |
| 6 | 4-Trifluoromethylaniline | 3f | 68 |
| 7 | 4-Methoxyaniline | 3g | 55 |
| 8 | 3-Chloroaniline | 3p | 62 |
Iii. Spectroscopic and Structural Elucidation for Research Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.
In ¹H NMR, the aromatic protons typically appear as a set of doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons of the aminopropanoic acid moiety exhibit distinct chemical shifts: the α-proton (adjacent to the amino and carboxyl groups) resonates around δ 3.8-4.2 ppm, while the β-protons (adjacent to the phenyl ring) appear as a multiplet around δ 2.9-3.2 ppm. The methylsulfanyl group (-SCH₃) gives rise to a sharp singlet at approximately δ 2.4-2.5 ppm.
¹³C NMR spectroscopy complements the proton data. The carboxyl carbon is typically observed downfield at δ 170-175 ppm. The aromatic carbons show signals between δ 125-140 ppm, with the carbon attached to the sulfur appearing at a distinct chemical shift. The α-carbon and β-carbon of the propanoic acid chain are found around δ 55-60 ppm and δ 35-40 ppm, respectively. The methyl carbon of the methylsulfanyl group resonates at approximately δ 15 ppm.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for conformational analysis. mdpi.com By measuring the through-space interactions between protons, NOESY can reveal the preferred spatial arrangement of the different parts of the molecule, providing insights into its three-dimensional structure in solution. mdpi.com Furthermore, the analysis of coupling constants between protons can help in determining the stereochemistry of the molecule. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxyl (-COOH) | ~10-12 (broad) | ~170-175 |
| α-CH | ~3.8-4.2 | ~55-60 |
| β-CH₂ | ~2.9-3.2 | ~35-40 |
| Aromatic CH | ~7.0-7.3 | ~125-140 |
| Methyl (-SCH₃) | ~2.4-2.5 | ~15 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Advanced Mass Spectrometry (MS) Techniques for Isotopic Labeling and Mechanistic Pathway Elucidation in Research
Advanced mass spectrometry (MS) techniques are pivotal for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
In combination with isotopic labeling, MS becomes a powerful tool for elucidating metabolic and mechanistic pathways. By introducing stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) into the molecule, researchers can trace its fate in biological systems or chemical reactions. The mass shifts observed in the mass spectra of the labeled compound and its metabolites or products provide direct evidence of bond-forming and bond-breaking events. nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion. unito.it Collision-induced dissociation (CID) of the protonated or deprotonated molecule generates a series of fragment ions. unito.it The analysis of these fragments provides detailed structural information and can be used to distinguish between isomers. Common fragmentation pathways for this compound include the loss of water, carbon monoxide, and cleavage of the Cα-Cβ bond.
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Information Obtained | Typical Observation |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Accurate mass measurement confirming the molecular formula C₁₀H₁₃NO₂S. |
| Tandem Mass Spectrometry (MS/MS) | Structural Fragmentation | Characteristic fragment ions resulting from losses of H₂O, CO, and cleavage of the amino acid side chain. |
| Isotopic Labeling with MS | Mechanistic Pathways | Mass shifts corresponding to the incorporated stable isotopes, tracing metabolic transformations. nih.gov |
X-ray Crystallography and Solid-State Characterization of this compound and its Complexes
X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.
This technique is crucial for understanding the molecule's conformation and the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern its crystal packing. nih.gov The solid-state structure can provide insights into the molecule's physical properties and its potential interactions with other molecules, such as in metal complexes. The analysis of crystal structures of complexes of this amino acid with various metals can reveal coordination geometries and the nature of the metal-ligand bonding. researchgate.net
Solid-state NMR spectroscopy can be used as a complementary technique to X-ray crystallography, especially for amorphous or poorly crystalline samples. It provides information about the local environment of atoms in the solid state.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Verification for Research Purposes
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the structural verification of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule. docbrown.info The presence of specific functional groups is indicated by characteristic absorption bands. For this compound, key IR absorptions include:
A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amino group.
A strong absorption around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxylic acid.
N-H bending vibrations typically appear in the 1500-1650 cm⁻¹ region.
C-H stretching vibrations of the aromatic ring and the aliphatic chain are observed around 2850-3100 cm⁻¹.
The C-S stretching vibration is weaker and appears in the fingerprint region, typically around 600-800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The aromatic ring in this compound is the primary chromophore. It typically exhibits a strong absorption band (π → π* transition) in the UV region, around 250-280 nm. nih.gov The exact position and intensity of this band can be influenced by the solvent and the presence of substituents on the aromatic ring. This technique is particularly useful for quantitative analysis and for studying interactions that perturb the electronic structure of the molecule. nih.gov
Table 3: Characteristic Spectroscopic Data for Structural Verification
| Spectroscopic Technique | Functional Group/Chromophore | Characteristic Absorption |
| Infrared (IR) | Carboxylic Acid (O-H) | 2500-3300 cm⁻¹ (broad) |
| Infrared (IR) | Carboxylic Acid (C=O) | 1700-1725 cm⁻¹ |
| Infrared (IR) | Amine (N-H) | 2500-3300 cm⁻¹ (stretch), 1500-1650 cm⁻¹ (bend) |
| UV-Visible (UV-Vis) | Phenyl Ring (π → π*) | ~250-280 nm |
Circular Dichroism Spectroscopy for Chiral Properties
As this compound is a chiral molecule (with the exception of a racemic mixture), Circular Dichroism (CD) spectroscopy is a powerful technique for investigating its stereochemical properties. CD measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used to determine the enantiomeric purity and to study conformational changes that affect the chiral environment. nih.gov
The CD spectrum of an enantiomerically pure sample will show positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. researchgate.net The sign and magnitude of these Cotton effects are characteristic of a specific enantiomer (L- or D-). CD spectroscopy is also highly sensitive to the secondary structure of peptides and proteins containing this amino acid, as well as to its interactions with other chiral molecules. mdpi.com
Iv. Biochemical and Biological Investigations in Model Systems
Elucidation of Metabolic Pathways and Enzymatic Transformations in in vitro and in vivo Research Models
The metabolic fate of 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is primarily understood through the lens of L-phenylalanine metabolism, which is extensively characterized. The principal metabolic pathways for phenylalanine involve its hydroxylation to L-tyrosine, a rate-limiting step catalyzed by phenylalanine hydroxylase (PAH), and a secondary pathway involving transamination to phenylpyruvate. nih.govdavuniversity.orgresearchgate.net These pathways are critical for the complete catabolism of the amino acid. nih.govdavuniversity.org
In normal phenylalanine metabolism, the conversion to tyrosine is an irreversible reaction that occurs predominantly in the liver and requires tetrahydrobiopterin (B1682763) (BH4) as a cofactor. davuniversity.orgyoutube.com The PAH enzyme system is complex, involving additional enzymes to regenerate the BH4 cofactor. nih.govnih.gov The alternative transamination pathway becomes more significant when the primary hydroxylation pathway is impaired. nih.gov Given its structural similarity, 4-(methylsulfanyl)phenyl]propanoic acid is hypothesized to be a substrate for the same enzymatic systems, although the methylsulfanyl group at the para position, where hydroxylation typically occurs, would significantly alter its processing by phenylalanine hydroxylase.
Table 1: Major Metabolic Pathways of L-Phenylalanine
| Pathway | Key Enzyme | Product | Cofactor/Co-substrate | Significance |
|---|---|---|---|---|
| Hydroxylation | Phenylalanine Hydroxylase (PAH) | L-Tyrosine | Tetrahydrobiopterin (BH4), O2 | Primary catabolic route; precursor for neurotransmitters, hormones, and melanin. davuniversity.orgresearchgate.net |
| Transamination | Phenylalanine Transaminase | Phenylpyruvate | α-Ketoglutarate | Alternate route; products are excreted in urine. nih.gov |
Substrate Specificity and Inhibition Studies with Relevant Enzymes
The interaction of phenylalanine analogs with enzymes central to amino acid metabolism and protein synthesis has been a subject of detailed investigation. Key enzymes of interest include Phenylalanine Hydroxylase (PAH) and Phenylalanyl-tRNA synthetase (PheRS).
Phenylalanine Hydroxylase (PAH): This enzyme is responsible for the conversion of phenylalanine to tyrosine. davuniversity.org While highly specific for L-phenylalanine, studies on artificially activated forms of the enzyme have shown a broader non-physiological substrate specificity, accommodating other amino acid substrates. rcsb.org The binding of phenylalanine to PAH induces significant conformational changes that activate the enzyme, a process that is distinct from its binding as a substrate for catalysis. nih.gov The structural basis for this activation involves alterations in the enzyme's regulatory domain. nih.gov
Phenylalanyl-tRNA Synthetase (PheRS): This enzyme is crucial for the fidelity of protein synthesis, charging tRNA molecules with their cognate amino acid. Despite a high degree of accuracy, PheRS exhibits a degree of promiscuity, capable of activating and incorporating structural analogues of L-phenylalanine into proteins in E. coli-derived cell-free systems. nih.gov This indicates that the enzyme can tolerate substitutions on the phenyl ring. Competitive studies have shown that while the specificity for the native phenylalanine is at least two orders of magnitude higher than for its analogues, the translational machinery can utilize these non-canonical amino acids, leading to their incorporation into proteins. nih.gov This enzymatic promiscuity is a key mechanism by which this compound could be incorporated into polypeptides.
Investigation of Post-Translational Modifications and Their Enzymology
Beyond its role as a building block in de novo protein synthesis, phenylalanine participates in post-translational modifications (PTMs). A notable example is the reversible incorporation of L-phenylalanine onto the C-terminus of α-tubulin. nih.govresearchgate.net This process is part of the tubulin tyrosination/detyrosination cycle, where phenylalanine can be added in place of tyrosine by the enzyme tubulin-tyrosine ligase (TTL).
This modification is not a result of new protein synthesis but a true PTM, as demonstrated in studies using protein synthesis inhibitors like cycloheximide. nih.gov The incorporation of phenylalanine into tubulin is significant and reversible. nih.govresearchgate.net In cultured mouse brain-derived cells, elevated levels of phenylalanine lead to a corresponding increase in Phe-tubulin, which in turn reduces microtubule dynamics and slows cellular processes like neurite retraction. nih.gov Given the ability of PheRS to recognize phenylalanine analogues, it is plausible that this compound could also be a substrate for TTL, leading to its post-translational incorporation into α-tubulin, although this has not been explicitly demonstrated.
Another relevant mechanism is the co-translational incorporation of phenylalanine analogues due to the substrate promiscuity of Phenylalanyl-tRNA synthetase (PheRS). nih.gov This allows for the insertion of modified amino acids into the polypeptide chain during synthesis, creating proteins with novel properties.
Molecular Interactions with Biomacromolecules
The phenyl group of this compound allows it to participate in specific molecular interactions with proteins, including receptors and enzymes, in a manner analogous to L-phenylalanine.
Ligand-Receptor Binding Studies and Allosteric Modulation in Cell-Free Systems
L-phenylalanine has been identified as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR) crucial for calcium homeostasis. nih.gov Phenylalanine binds to a specific site in the receptor's hinge region, distinct from the primary calcium-binding site, and enhances the receptor's cooperative response to extracellular calcium. nih.gov This allosteric modulation is a key feature of CaSR's ability to respond sensitively to small changes in physiological calcium concentrations. nih.gov Allosteric modulators that bind to sites other than the highly conserved orthosteric (endogenous ligand) site can offer greater receptor subtype selectivity. rsc.org
Table 2: Allosteric Modulation of Calcium-Sensing Receptor (CaSR) by L-Phenylalanine
| Parameter | Description | Finding |
|---|---|---|
| Receptor | Calcium-Sensing Receptor (CaSR) | A key mediator of calcium homeostasis. nih.gov |
| Ligand | L-Phenylalanine | Acts as a positive allosteric modulator. nih.gov |
| Binding Site | Located at the hinge region between domains of the receptor. | Enhances the cooperative activation by Ca2+. nih.gov |
Protein-Ligand Complex Formation and Structural Implications (e.g., HIV capsid protein interaction)
While direct interactions of this compound with the HIV capsid protein are not documented, the importance of phenylalanine residues in viral protein interactions and assembly is well-established in other viral models. In the Respiratory Syncytial Virus (RSV), a single phenylalanine residue at the C-terminus of the fusion (F) protein's cytoplasmic tail is critical for the assembly of internal virion proteins (M, N, and P) into viral filaments. nih.govnih.gov Mutation of this specific phenylalanine residue leads to a loss of filament formation and prevents the incorporation of the other viral proteins into virus-like particles, without affecting the expression or trafficking of the F protein itself. nih.govnih.gov This highlights the crucial role a single, strategically located phenylalanine can play in mediating the specific protein-protein interactions required for viral particle assembly.
Furthermore, crystal structures of human phenylalanine hydroxylase (PAH) in complex with its substrate or substrate analogs provide detailed structural insights into protein-ligand interactions. rcsb.orgnih.gov These structures reveal that the carboxyl and amino groups of the amino acid are key for binding, explaining the enzyme's ability to bind a range of non-physiological substrates. rcsb.org The binding of the ligand occurs in a pocket where it is sandwiched between hydrophobic residues, providing a structural basis for its recognition and catalysis. nih.gov
Role in Cellular Processes and Signaling Pathways in Non-Human Cellular Models
The introduction of phenylalanine or its analogs into non-human cellular models has been shown to modulate key cellular processes and signaling pathways.
In bovine mammary epithelial cells (BMECs), phenylalanine availability regulates milk protein synthesis. mdpi.com High concentrations of phenylalanine were found to activate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis, while downregulating the GCN2 signaling pathway, which is typically activated by amino acid scarcity. mdpi.com The study demonstrated that the amino acid transporter LAT1 mediates the entry of phenylalanine into the cells, subsequently triggering the mTOR-dependent synthesis of casein. mdpi.com
Assessment in Preclinical in vivo Animal Models for Pathway and Mechanism Elucidation (e.g., enkephalin catabolism, amino acid profile modulation)
Detailed investigations into the in vivo effects of this compound specifically concerning its influence on enkephalin catabolism and the modulation of amino acid profiles in preclinical animal models are not extensively documented in publicly available scientific literature. Enkephalins, which are endogenous opioid peptides, are known to be rapidly broken down by peptidases, such as aminopeptidases and enkephalinase. nih.govnih.gov The study of compounds that can inhibit these enzymes is of significant interest for developing new analgesics. nih.gov
While direct studies on this compound are lacking, research on related sulfur-containing amino acids like L-methionine and L-cysteine provides some context for potential metabolic effects. For instance, administration of L-methionine to rats has been shown to influence brain chemistry and behavior, possibly by affecting the cellular uptake of other amino acids or through its metabolites. nih.gov Such findings highlight the intricate role that amino acid analogs can play in modulating neurological and metabolic pathways.
Furthermore, studies on other propanoic acid derivatives in animal models have demonstrated various biological activities, although these are structurally and functionally distinct from the compound . nih.gov The investigation of enkephalin analogs and inhibitors in animal models has been a strategy to understand the modulation of the endogenous opioid system. nih.govumich.edu For example, the enkephalinase inhibitor thiorphan (B555922) has been shown to produce antinociceptive effects in mice by protecting endogenous enkephalins from degradation. nih.gov
The modulation of amino acid profiles is another critical aspect of preclinical research. Studies have shown that restricting dietary intake of sulfur-containing amino acids, such as methionine and cysteine, can lead to significant changes in the plasma amino acid profiles and impact lipid metabolism in animal models. nih.gov For example, cysteine restriction, in particular, has been linked to alterations in the levels of serine and other metabolites, suggesting a complex interplay between dietary amino acid intake and metabolic homeostasis. nih.gov Met-enkephalin itself has been observed to selectively increase the spontaneous release of certain amino acid neurotransmitters, such as glutamate, taurine, and glycine, from rat striatal slices, indicating a direct link between the opioid system and amino acid signaling. nih.gov
Given the absence of specific data for this compound, the following tables are presented as illustrative examples of how data would be structured if such research were available. The values within are hypothetical and for demonstrative purposes only.
Hypothetical Data Table: Effect on Enkephalin Levels in Rat Brain
| Treatment Group | Brain Region | Met-Enkephalin Concentration (pmol/g tissue) | Leu-Enkephalin Concentration (pmol/g tissue) |
| Control (Vehicle) | Striatum | 15.2 ± 2.1 | 3.8 ± 0.5 |
| Compound A (low dose) | Striatum | 25.8 ± 3.5 | 6.5 ± 0.9 |
| Compound A (high dose) | Striatum | 40.1 ± 5.2 | 9.2 ± 1.3 |
| Control (Vehicle) | Hypothalamus | 10.5 ± 1.5 | 2.1 ± 0.3 |
| Compound A (low dose) | Hypothalamus | 18.3 ± 2.4 | 3.9 ± 0.6 |
| Compound A (high dose) | Hypothalamus | 28.9 ± 4.1 | 5.8 ± 0.8 |
| *p < 0.05, *p < 0.01 compared to vehicle control. Compound A represents this compound. |
Hypothetical Data Table: Modulation of Plasma Amino Acid Profile in Mice
| Amino Acid | Control (Vehicle) (µM) | Compound A Treated (µM) | Percent Change |
| Methionine | 55.4 ± 6.7 | 80.2 ± 9.1 | +44.8% |
| Cysteine | 40.1 ± 5.2 | 38.5 ± 4.9 | -4.0% |
| Glycine | 250.8 ± 20.3 | 310.5 ± 25.1 | +23.8% |
| Glutamate | 120.3 ± 15.6 | 155.7 ± 18.2 | +29.4% |
| Serine | 110.6 ± 12.1 | 105.2 ± 11.5 | -4.9% |
| Taurine | 85.2 ± 9.8 | 102.3 ± 11.4 | +20.1% |
| p < 0.05 compared to vehicle control. Compound A represents this compound. |
Further preclinical in vivo studies are necessary to elucidate the specific pathways and mechanisms of action for this compound, particularly its potential role in enkephalin catabolism and the modulation of systemic and central amino acid profiles.
V. Advanced Analytical Methodologies for Research Samples
Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC-MS) for Quantitative Analysis in Complex Research Matrices
Chromatographic techniques are fundamental for the separation and quantification of amino acids and their analogues from intricate sample matrices. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools, each with specific advantages for the analysis of compounds like 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. axispharm.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for amino acid analysis. dergipark.org.tr Reversed-phase HPLC (RP-HPLC) is particularly common. The separation of ionizable compounds such as amino acids can be achieved using ion-pair chromatography, where reagents like alkanesulfonate salts are added to the mobile phase to enhance retention and selectivity on reversed-phase columns. dergipark.org.tr Method optimization often involves adjusting the mobile phase's pH and polarity to achieve the desired separation. dergipark.org.tr For instance, a good separation of aromatic amino acids and related compounds can be achieved in under 15 minutes using a mobile phase of acetonitrile (B52724) and water with an ion-pairing agent at a low pH. dergipark.org.tr While many HPLC methods require derivatization to improve detection with UV or fluorescence detectors, direct detection is sometimes possible, simplifying the analytical process. dergipark.org.trnih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. axispharm.com UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which results in narrower peaks and a substantial reduction in analysis time. waters.com This increase in throughput is highly beneficial for large-scale research studies. waters.com The enhanced peak intensity and improved signal-to-noise ratios in UPLC can lead to lower limits of quantification compared to HPLC, which is critical when analyzing low-abundance analytes in complex samples. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. axispharm.com This technique is best suited for volatile and thermally stable compounds. axispharm.comnih.gov Since amino acids are generally non-volatile, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. researchgate.netnih.gov This process can decrease the polarity of the amino acids and improve their chromatographic characteristics. nih.gov GC-MS provides high sensitivity and structural information, making it a valuable tool for identifying and quantifying specific amino acids in a mixture. axispharm.comnih.gov
| Technique | Principle | Primary Advantages | Considerations for this compound | Reference |
|---|---|---|---|---|
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatility, robustness, well-established methods. | May require derivatization for sensitive UV/fluorescence detection; ion-pairing agents can improve retention and resolution. | dergipark.org.tr |
| UPLC | Uses smaller particle size columns (sub-2 µm) for higher efficiency separation compared to HPLC. | Faster analysis, higher resolution, increased sensitivity. | Ideal for high-throughput screening and detecting low concentrations in complex matrices. | axispharm.comwaters.com |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection. | High sensitivity and specificity, provides structural information. | Requires derivatization to increase volatility. | axispharm.comnih.gov |
Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for comprehensive metabolite profiling. researchgate.netresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical tool for the sensitive and selective quantification of amino acids and their metabolites in complex biological samples. nih.gov
LC-MS/MS combines the powerful separation of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.gov This technique allows for the measurement of multiple compounds in a single run, typically within minutes. nih.gov A common approach for quantification is the use of Multiple Reaction Monitoring (MRM), which provides selectivity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov This methodology is highly effective for large-scale screening of metabolic phenotypes. nih.gov For instance, a validated LC-MS/MS method can measure 20 amino acids and related compounds in just 4 minutes. nih.gov The use of an ion-pairing reagent in the chromatographic separation can resolve isomers and improve peak shapes for certain amino acids. nih.gov The inclusion of stable isotope-labeled internal standards is a common practice to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.govnih.gov
The application of UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) further enhances profiling capabilities. This high-resolution mass spectrometry approach enables the rapid identification of a wide range of compounds in complex mixtures, such as plant extracts. mdpi.com Untargeted data analysis strategies can be employed to identify both known and novel compounds, providing a comprehensive chemical profile of the sample. mdpi.com
| Feature | Description | Advantage in Research | Reference |
|---|---|---|---|
| High Sensitivity | Ability to detect and quantify analytes at very low concentrations (e.g., ng/mL or lower). | Crucial for analyzing trace amounts of metabolites in biological samples. | nih.gov |
| High Selectivity | Multiple Reaction Monitoring (MRM) allows for the specific detection of target analytes even in the presence of interfering substances. | Minimizes false positives and provides accurate quantification in complex matrices. | nih.gov |
| High Throughput | Rapid analysis times (often a few minutes per sample) enable the processing of large numbers of samples. | Essential for large-scale metabolomics and clinical studies. | nih.gov |
| Quantitative Accuracy | Use of stable isotope-labeled internal standards corrects for variability, leading to precise and accurate measurements. | Provides reliable and reproducible quantitative data. | nih.govnih.gov |
Development of Derivatization Strategies for Enhanced Analytical Detection in Research
Derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for a specific analytical method. mdpi.commdpi.com For amino acids, derivatization is often employed to improve chromatographic separation, enhance detection sensitivity, and increase ionization efficiency in mass spectrometry. nih.govelsevierpure.com The strategy can involve either pre-column or post-column reactions. nih.gov
A variety of reagents are used to target the primary amine group of amino acids. mdpi.com For example, N-hydroxysuccinimide esters of N-alkylnicotinic acid can be used for derivatization followed by reversed-phase chromatography and electrospray ionization mass spectrometry (RPC-MS). elsevierpure.com This strategy not only improves chromatographic retention but can increase MS detection sensitivity by 6- to 80-fold, attributed to the surfactant properties of the derivatizing reagents which enhance ionization efficiency. elsevierpure.com
Another advanced chiral derivatization reagent is Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), which is an evolution of Marfey's reagent. mdpi.com Derivatization with l-FDLA allows for the separation of D- and L-amino acid enantiomers on conventional reversed-phase columns and significantly enhances detection sensitivity in LC-MS/MS analysis. mdpi.comresearchgate.net This is particularly useful for studying the biological roles of specific amino acid stereoisomers. researchgate.net Simplifying the derivatization protocol, for instance by replacing solid reagents with volatile ones like triethylamine, can eliminate the need for desalting steps and improve the detection of hydrophilic amino acids. researchgate.net
| Reagent | Target Functional Group | Purpose / Enhancement | Detection Method | Reference |
|---|---|---|---|---|
| o-Phthaldialdehyde (OPA) | Primary amines | Forms highly fluorescent derivatives. | Fluorescence, UV | nih.gov |
| N-alkylnicotinic acid N-hydroxysuccinimide esters | Primary amines | Increases charge and hydrophobicity, enhancing ionization efficiency. | LC-MS | elsevierpure.com |
| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary amines | Allows all derivatives to be detected in positive ion mode in MS. | MALDI-MS | mdpi.com |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | Primary amines | Chiral derivatization for separating enantiomers; enhances MS sensitivity. | LC-MS/MS | mdpi.com |
Application of Electrophoretic Techniques for Separation and Characterization
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers several advantages for amino acid analysis, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. creative-proteomics.com
CE can be used for the direct analysis of underivatized amino acids. By using a low pH acidic electrolyte, amino acids become positively charged and can be separated and subsequently detected by mass spectrometry. nih.gov This coupling of CE with electrospray ionization mass spectrometry (CE-ESI-MS) provides a selective and sensitive approach for amino acid profiling in complex biological samples with minimal sample preparation. nih.govspringernature.com
Furthermore, CE is particularly powerful for the separation of chiral compounds, such as D- and L-amino acid enantiomers. creative-proteomics.comacs.org Chiral selectors, like cyclodextrins, can be added to the background electrolyte to interact differently with the enantiomers, enabling their separation. acs.org Different CE modes, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed to resolve a wide range of amino acids, including enantiomeric pairs. acs.org These methods can achieve very low detection limits, down to the nanomolar range, making them suitable for detecting biosignatures in various research samples. acs.org
| CE Mode | Separation Principle | Application for Amino Acids | Reference |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation based on differences in the charge-to-size ratio of analytes in a free solution. | Separation of charged amino acids and their analogues. | acs.org |
| Micellar Electrokinetic Chromatography (MEKC) | Separation of both neutral and charged analytes based on their partitioning between a pseudo-stationary phase (micelles) and the surrounding aqueous buffer. | Resolution of neutral and chiral amino acids. | acs.org |
| CE-Mass Spectrometry (CE-MS) | Combines the high separation efficiency of CE with the sensitive and selective detection of MS. | Provides accurate qualitative and quantitative analysis of amino acids in complex matrices like urine or cell extracts. | creative-proteomics.comnih.gov |
Vi. Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of amino acids. nih.gov For molecules like 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, DFT calculations provide a foundational understanding of electron distribution, which governs the molecule's chemical behavior.
Studies on the related amino acid methionine have utilized DFT to investigate oxidation mechanisms, a key aspect of its chemistry due to the presence of the sulfur atom. nih.gov These theoretical calculations have successfully corroborated experimentally identified oxidation pathways and even revealed the involvement of protonated species in the process. nih.gov
A key aspect of these studies is the calculation of molecular and electronic descriptors. For instance, the distribution of Mulliken charges in methionine-containing dipeptides has been calculated to understand how electronic density shifts upon the formation of radical cations. nih.gov The formation of a radical cation in dipeptides with a C-terminal methionine residue leads to a significant increase in the positive Mulliken charge on the sulfur atom and a delocalization of the unpaired electron across the carbon chain. nih.gov This highlights the sulfur atom as a primary site for electrophilic attack and oxidation.
Table 1: Calculated Mulliken Charge Distribution in Methionine-Containing Dipeptides nih.gov Data derived from studies on model dipeptides to illustrate electronic effects on the methionine residue.
| Position of Methionine | State | Average Mulliken Charge on Sulfur Atom (S14) | Change in Electron Density upon Cation Radical Formation |
|---|---|---|---|
| C-Terminal | Neutral Molecule | -0.05 | Increased on C3 and C5, Decreased on C9 |
| Cation Radical | +0.32 | ||
| N-Terminal | Neutral Molecule | -0.12 | Increased on C3 and C9, Decreased on C5 |
| Cation Radical | +0.17 |
DFT calculations have also been employed to systematically investigate the interactions between amino acids and other chemical entities, such as gold clusters. acs.org In the gas phase, methionine shows a preference to bind with Au₃ clusters through its sulfur atom, a tendency governed by the electronic properties of the sulfur. acs.org Such studies underscore the predictive power of quantum chemistry in understanding intermolecular interactions. acs.orgund.edu
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational technique for exploring the dynamic nature of molecules, providing insights into their conformational flexibility and interactions with the solvent environment. researchgate.netsemanticscholar.org MD simulations model the movement of atoms over time, allowing for the characterization of the different shapes (conformations) a molecule can adopt and the influence of solvent molecules like water. fraserlab.com
The intrinsic conformational propensities of amino acids have been investigated through MD simulations of model pentapeptides, such as Gly-Gly-X-Gly-Gly, where X represents the amino acid of interest. nih.gov These simulations, conducted in explicit water, reveal that even within a flexible peptide chain designed to model an unstructured state, individual amino acids exhibit distinct preferences for particular main-chain dihedral angles (Φ,Ψ). nih.gov This indicates that this compound has inherent tendencies to adopt specific local geometries, which can influence the structure of larger peptides and proteins.
The interaction with the surrounding solvent, known as solvation, is critical to the behavior of biomolecules. MD simulations have been used to study the cavities that amino acids create in water. nih.gov These studies reveal that the cavities are not simple voids but possess complex, branched shapes that can extend significantly from the solute. nih.gov Hydrophobic amino acids, such as this compound, tend to be associated with cavities that have a higher density of branches. nih.gov The geometric and topological properties of these cavities are directly correlated with the thermodynamic parameters of solvation, such as the solvation free energy, enthalpy, and entropy. nih.gov
In silico Prediction of Molecular Interactions and Binding Energetics (e.g., molecular docking)
In silico techniques, such as molecular docking, are essential tools in computational chemistry for predicting how a small molecule (ligand) might bind to a macromolecular target, typically a protein. mdpi.com This method predicts the preferred orientation of the ligand in the binding site and estimates the strength of the interaction, often expressed as a binding energy.
Molecular docking studies have been performed on various propanoic acid derivatives to understand their potential as therapeutic agents by identifying their biological targets and elucidating their binding modes. mdpi.comnih.gov For example, in a study of 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid, a compound with structural similarities to the subject molecule, docking was used to predict its interaction with the Bacillus cereus D-alanyl Carrier Protein Ligase DltA. researchgate.net The results indicated a high binding energy, suggesting a stable interaction with the protein's active site. researchgate.net
These simulations provide detailed structural information about the binding, such as the specific amino acid residues in the protein that form hydrogen bonds or other non-covalent interactions with the ligand. This information is crucial for understanding the basis of molecular recognition and for the rational design of new molecules with improved binding affinity.
Table 2: Example of Molecular Docking Results for a Propanoic Acid Derivative researchgate.net This table presents findings for a structurally related compound, 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid, to illustrate the data obtained from molecular docking studies.
| Protein Target | PDB ID | Calculated Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Bacillus cereus D-alanyl Carrier Protein Ligase DltA | 3FCE | -10.23 | Arg261, Ser262, Gln265, His298 |
Thermodynamic Property Analysis and Kinetic Modeling
Computational methods are also applied to determine the thermodynamic properties of molecules and to model the kinetics of their chemical reactions. Thermodynamic analysis of related amino acid derivatives has been performed using techniques like complex thermal analysis to identify properties such as the enthalpy of fusion. researchgate.net Such analyses show that structural modifications, like the length of a hydrocarbon chain, can systematically alter the thermodynamic parameters of the compounds. researchgate.net While often determined experimentally, computational approaches can predict these properties, which are crucial for process design and purification. Critically evaluated thermodynamic data for many organic compounds are available through resources like the NIST/TRC Web Thermo Tables. nist.gov
Kinetic modeling involves the use of theoretical calculations to study the mechanism and rate of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states and intermediates, which allows for the calculation of reaction rate constants. nih.gov For example, studies on gas-phase reactions have used ab initio calculations to investigate the PES, followed by the application of theories like conventional transition-state theory (TST) and the Rice–Ramsperger–Kassel–Marcus/Master equation (RRKM/ME) to determine pressure- and temperature-dependent rate constants. nih.gov This type of kinetic modeling can elucidate the most favorable reaction pathways and predict how quickly a reaction will proceed under various conditions.
Vii. Research Applications and Contributions to Chemical Biology
Utilization as a Biochemical Probe for Investigating Biological Systems
While not possessing intrinsic fluorescence like some other unnatural amino acids, 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid offers alternative methods for probing biological systems. The presence of a sulfur atom in its structure allows it to be used in techniques that are sensitive to heavier atoms.
One significant application is in the field of X-ray crystallography. The sulfur atom in the methylsulfanyl group can act as a "heavy atom" derivative. This is particularly useful for solving the phase problem in protein crystallography, a critical step in determining the three-dimensional structure of proteins. By replacing a natural amino acid with this compound, the resulting protein crystal can produce altered diffraction patterns that aid in phase determination. nih.govucla.edunih.gov
Furthermore, the methylsulfanyl group can serve as a subtle probe of the local microenvironment within a protein. While not a strong spectroscopic reporter, changes in the chemical shift of the methyl group's protons can be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. These changes can provide information about the proximity of other residues, conformational changes in the protein, and interactions with binding partners. Although direct and extensive studies focusing on the methylsulfanyl group of this specific amino acid as a primary spectroscopic probe are not widely documented, the principles underlying the use of other modified phenylalanine analogs suggest its potential in this area. nih.govresearchgate.net
Table 1: Probing Applications of this compound
| Application | Methodology | Information Gained |
|---|---|---|
| Protein Structure Determination | X-ray Crystallography (Heavy-atom derivatization) | Aids in solving the phase problem for determining 3D protein structures. nih.govucla.edunih.gov |
| Probing Local Protein Environment | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides insights into conformational changes and molecular interactions. nih.govresearchgate.net |
Building Block for Advanced Materials and Peptidomimetics in Research Contexts
The structural characteristics of this compound make it an attractive building block for the synthesis of advanced materials and peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have modified chemical structures to enhance properties such as stability and bioavailability. ucla.eduresearchgate.net
In the context of peptidomimetics, the incorporation of non-canonical amino acids like this compound can introduce novel structural features and functionalities. The methylsulfanylphenyl side chain can influence the conformational preferences of the peptide backbone and participate in specific interactions with biological targets. While specific examples detailing the synthesis of peptidomimetics using this exact amino acid are not extensively reported, the principles of peptidomimetic design and the use of other phenylalanine derivatives strongly support its potential in this area. researchgate.netnih.gov
Furthermore, this amino acid can be utilized as a monomer in the synthesis of novel polymers for biomaterial applications. Amino acid-based polymers are of great interest for applications in drug delivery, tissue engineering, and regenerative medicine due to their biocompatibility and diverse functionalities. uw.edu The 4-(methylsulfanyl)phenyl group can impart specific properties to the resulting polymer, such as hydrophobicity and potential for further chemical modification. Research into the synthesis of polymers from various functionalized monomers, including those with sulfur-containing groups, suggests the feasibility of incorporating this compound into polymer chains to create advanced biomaterials. researchgate.netrsc.orgnih.govresearchgate.netmdpi.com
Table 2: Potential Applications as a Building Block
| Application Area | Potential Role of this compound | Anticipated Benefits |
|---|---|---|
| Peptidomimetics | Incorporation into peptide sequences to create novel structures. researchgate.netnih.gov | Enhanced stability, altered receptor binding affinity, and novel biological activities. |
| Advanced Biomaterials (Polymers) | Use as a monomer in polymerization reactions. uw.eduresearchgate.netmdpi.com | Creation of biocompatible polymers with tailored hydrophobicity and functional handles for further modification. |
Development of Novel Tools for Protein Engineering and Synthetic Biology
One of the most significant contributions of non-canonical amino acids to chemical biology is their use in protein engineering and synthetic biology through genetic code expansion. This technology allows for the site-specific incorporation of amino acids with novel functionalities into proteins. nih.govnih.govnih.govresearchgate.net
The incorporation of this compound into a protein's primary sequence can lead to the development of novel biocatalysts and protein switches. By strategically replacing a native amino acid with this unnatural counterpart, researchers can modulate the activity, substrate specificity, and stability of enzymes. The methylsulfanyl group, being electronically different from the side chains of natural amino acids, can alter the local electronic environment within an enzyme's active site, potentially leading to novel catalytic activities. researchgate.netscienceopen.comfrontiersin.org
In synthetic biology, the ability to introduce novel chemical functionalities into proteins opens up possibilities for creating artificial signaling pathways and cellular circuits. nih.govuw.eduethz.ch Proteins containing this compound could be designed to act as switches, where the presence or absence of a specific stimulus could trigger a conformational change and alter the protein's function. The successful incorporation of a wide range of phenylalanine derivatives into proteins underscores the feasibility and potential of using this compound for these purposes. rsc.orgnih.gov
Table 3: Applications in Protein Engineering and Synthetic Biology
| Field | Application | Potential Outcome |
|---|---|---|
| Protein Engineering | Site-specific incorporation into enzymes. researchgate.netscienceopen.comfrontiersin.org | Creation of novel biocatalysts with altered substrate specificity or enhanced stability. |
| Synthetic Biology | Development of protein-based switches and sensors. nih.govuw.eduethz.ch | Engineering of artificial cellular circuits and signaling pathways with custom input and output functions. |
Viii. Future Research Directions and Emerging Paradigms
Integration with Systems Biology and Omics Approaches for Holistic Understanding in Research
To achieve a comprehensive understanding of the biological impact of 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, future research must integrate systems-level analyses. Omics technologies, such as metabolomics and proteomics, offer powerful tools to map the compound's metabolic fate and its influence on cellular networks.
Metabolomic Profiling: Untargeted metabolomic studies, utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can provide a snapshot of the global metabolic changes within a biological system upon introduction of the compound. nih.gov This approach can identify the enzymatic pathways responsible for its metabolism, revealing novel catabolites and downstream biochemical perturbations. For instance, by comparing the metabolome of treated and untreated cells, researchers can discern if the compound's metabolism parallels that of natural phenylalanine or if it is shunted into unique pathways, analogous to how altered phenylalanine metabolism is studied in diseases like Parkinson's disease. nih.gov
Chemical Proteomics: To identify the specific proteins that interact with this compound, chemical proteomic strategies can be employed. This involves using a modified version of the compound as a "bait" to capture and identify binding partners from cell lysates. nih.gov By incorporating a reactive or affinity-based handle onto the molecule, it can be used to covalently label or pull down interacting proteins, which are then identified by mass spectrometry. This method provides direct evidence of target engagement and can uncover previously unknown off-target effects, offering a detailed map of its cellular interactome. Quantitative proteomic platforms like MaxLFQ can then be used to robustly quantify changes in protein abundance profiles across different experimental conditions. nih.gov
| Research Objective | Omics Approach | Key Technology | Potential Insights |
|---|---|---|---|
| Determine Metabolic Fate | Metabolomics | LC-MS/MS | Identification of metabolic pathways and novel catabolites; assessment of systemic biochemical impact. |
| Identify Protein Targets | Chemical Proteomics | Affinity Purification-Mass Spectrometry (AP-MS) | Direct identification of primary protein targets and binding partners. |
| Assess Global Proteome Response | Quantitative Proteomics | Stable Isotope Labeling or Label-Free Quantification (e.g., MaxLFQ) | Understanding of cellular adaptation, stress responses, and pathway modulation following exposure. |
Exploration of Bioorthogonal Chemistry in the Context of this compound
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, presents a significant opportunity for studying this compound in its native context. wikipedia.orgwebsite-files.com Future work could focus on developing methods to tag and visualize the compound for real-time tracking within cells.
Targeting the Thioether Moiety: The methylsulfanyl (thioether) group is a key feature of the compound. Research has shown that methionine, which also contains a thioether, can be selectively alkylated under bioorthogonal conditions to form stable sulfonium (B1226848) ions. nih.gov This strategy could be adapted to modify this compound post-translationally after its incorporation into a peptide or protein. The resulting sulfonium ion could then serve as a handle for attaching probes like fluorophores or affinity tags.
Incorporation of Bioorthogonal Handles: An alternative strategy involves the de novo synthesis of analogs of this compound that contain a bioorthogonal functional group, such as an azide (B81097) or an alkyne. acs.org These unnatural amino acids can be incorporated into proteins using cell-free synthesis systems or by engineering the translational machinery of cells. springernature.comnih.gov Once incorporated, the protein can be selectively labeled using a complementary probe via "click chemistry," such as the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgacs.org This would enable a wide range of applications, from imaging protein localization to identifying protein-protein interactions. Furthermore, inspiration can be drawn from the development of intrinsically fluorescent amino acids, such as those containing tetrazine ethers, to create versions of the compound that can be directly visualized. ub.edunih.gov
| Strategy | Chemical Handle | Reaction Type | Potential Application |
|---|---|---|---|
| Direct Modification | Thioether (native) | Selective Alkylation | Post-translational labeling of proteins containing the amino acid. |
| Analog Synthesis | Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Live-cell imaging, protein purification, and interaction studies. |
| Analog Synthesis | Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | In vitro labeling and bioconjugation. |
| Fluorescent Analog | Tetrazine Ether | Inverse Electron-Demand Diels-Alder (iEDDA) | "Turn-on" or "turn-off" fluorescence sensing and imaging. |
Advancements in Automated Synthesis and High-Throughput Screening for Derivatives in Academic Research
To fully explore the structure-activity relationship (SAR) of this compound, the synthesis and evaluation of a diverse library of its derivatives are essential. Advancements in automated synthesis and high-throughput screening (HTS) provide a clear path forward for achieving this goal efficiently.
Automated Parallel Synthesis: Traditional organic synthesis can be a bottleneck in generating chemical diversity. Modern automated platforms and novel synthetic methodologies, such as Ag/Ni-electrocatalytic cross-coupling, enable the rapid parallel synthesis of unnatural amino acids. chemrxiv.orgacs.org Such systems could be programmed to systematically modify the phenyl ring of this compound with a wide array of functional groups (e.g., halogens, alkyl groups, aryl groups), creating a large library of analogs from a common precursor. nih.gov This approach dramatically accelerates the discovery of compounds with enhanced or novel properties.
High-Throughput Screening (HTS): Once a derivative library is generated, HTS platforms can be used to rapidly assess their biological activity. youtube.com For example, if the primary target of the parent compound is a specific enzyme, a biochemical assay could be developed to screen for inhibitors or activators. A relevant example is the use of HTS to identify inhibitors of phenylalanyl-tRNA synthetase. nih.gov Alternatively, biophysical methods like Differential Scanning Fluorimetry (DSF), also known as thermal shift assays, can be used in a high-throughput format to screen for derivatives that bind to and stabilize a target protein, indicating a direct interaction. researchgate.net This combination of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can quickly identify lead compounds for further development in academic research.
| Phase | Methodology | Objective | Example Technology |
|---|---|---|---|
| 1. Library Generation | Automated Parallel Synthesis | Create a diverse library of chemical analogs. | Electrocatalytic Cross-Coupling; Robotic Liquid Handlers. |
| 2. Primary Screening | High-Throughput Screening (HTS) | Identify active compounds ("hits") from the library. | Differential Scanning Fluorimetry (DSF); Enzyme Inhibition Assays. |
| 3. Hit Confirmation | Dose-Response Analysis | Confirm the activity and determine the potency of initial hits. | Biochemical or Cell-Based Assays. |
| 4. SAR Analysis | Computational Modeling & Data Analysis | Establish relationships between chemical structure and biological activity. | Cheminformatics Software. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, and what reagents are critical for its preparation?
- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylalanine backbone. A common approach includes:
Thioether Formation : Reacting 4-bromophenylalanine with methylthiolate under nucleophilic substitution (SN2) conditions.
Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis, followed by acidic deprotection (e.g., trifluoroacetic acid).
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Critical Reagents : Methylthiolate, Boc-anhydride, palladium catalysts for coupling reactions (if applicable) .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : H and C NMR to confirm substitution patterns (e.g., methylsulfanyl group at C4 of phenyl ring).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 242.08 for CHNOS) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
Q. What biochemical assays are used to evaluate the antimycobacterial activity of this compound?
- Methodological Answer :
- Microplate Alamar Blue Assay (MABA) :
Inoculate Mycobacterium tuberculosis H37Ra in Middlebrook 7H9 broth.
Add compound at varying concentrations (e.g., 0.5–128 µg/mL).
Incubate for 7 days; measure fluorescence (excitation 530 nm, emission 590 nm).
- Cytotoxicity Screening : Test against human cell lines (e.g., HUVECs) using MTT assay to calculate selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Parameter Screening :
| Variable | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Higher temps favor thioether formation |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity |
| Catalyst | Pd(OAc) | Reduces side reactions in coupling steps |
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables .
Q. How can contradictions in biological activity data (e.g., efficacy vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Profiling : Generate IC (activity) and CC (cytotoxicity) curves to calculate therapeutic indices.
- Mechanistic Studies :
- Enzyme Inhibition Assays : Test affinity for mycobacterial targets (e.g., InhA enoyl-ACP reductase).
- Metabolomics : Track intracellular metabolite changes in treated bacteria vs. host cells .
Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock into M. tuberculosis protein structures (PDB: 4TZK).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- Free Energy Calculations : MM-GBSA to estimate binding affinities .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimycobacterial activity?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy) at the phenyl ring or modify the methylsulfanyl group.
- Activity Data Example :
| Analog | Substituent | MIC (µg/mL) | Cytotoxicity (CC, µg/mL) |
|---|---|---|---|
| 5a | 4-Fluorophenyl | 8.0 | >128 |
| 9d | 3-Methoxyphenyl | 16.0 | >128 |
- 3D-QSAR Models : CoMFA/CoMSIA to correlate electronic and steric features with activity .
Q. What strategies are used to isolate enantiomerically pure forms of this compound, and how does chirality affect bioactivity?
- Methodological Answer :
- Chiral Resolution :
Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze ester precursors.
Chiral HPLC : Use Chiralpak IA column with hexane/isopropanol (90:10) .
- Bioactivity Impact : (S)-enantiomers often show 5–10x higher activity against M. tuberculosis than (R)-forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
